Cas no 1314724-37-2 (2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid)

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid structure
1314724-37-2 structure
商品名:2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid
CAS番号:1314724-37-2
MF:C11H12F2O2
メガワット:214.208590507507
CID:5710829
PubChem ID:103693672

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
    • 1314724-37-2
    • 2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoicacid
    • EN300-1137947
    • 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid
    • インチ: 1S/C11H12F2O2/c1-6-4-5-7(9(13)8(6)12)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)
    • InChIKey: HBZMECNDZXEYEP-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C)C=CC=1C(C(=O)O)(C)C)F

計算された属性

  • せいみつぶんしりょう: 214.08053595g/mol
  • どういたいしつりょう: 214.08053595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 37.3Ų

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1137947-0.25g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1137947-0.5g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1137947-5.0g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2
5g
$2858.0 2023-06-09
Enamine
EN300-1137947-2.5g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1137947-0.05g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1137947-10.0g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2
10g
$4236.0 2023-06-09
Enamine
EN300-1137947-1g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
1g
$842.0 2023-10-26
Enamine
EN300-1137947-10g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1137947-5g
2-(2,3-difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
5g
$2443.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2013139-1g
2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid
1314724-37-2 95%
1g
¥10357.00 2024-08-09

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid 関連文献

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acidに関する追加情報

Professional Introduction to 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic Acid (CAS No. 1314724-37-2)

2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid, with the CAS number 1314724-37-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a 2,3-difluoro-4-methylphenyl moiety and a 2-methylpropanoic acid side chain. These structural elements contribute to its distinct chemical properties and potential applications in various scientific domains.

The presence of fluorine atoms in the 2,3-difluoro-4-methylphenyl group is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, pharmacokinetic behavior, and overall efficacy of a molecule. In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to enhance binding affinity and resistance to enzymatic degradation. This has made them valuable candidates for drug development, particularly in the design of small-molecule inhibitors and activators.

Recent studies have highlighted the potential of compounds like 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid in the development of novel therapeutic agents. For instance, researchers have explored its utility as a building block for more complex molecules with targeted biological activities. The combination of the 2,3-difluoro-4-methylphenyl group and the 2-methylpropanoic acid moiety suggests that this compound may exhibit properties suitable for applications in areas such as immunomodulation and anti-inflammatory therapy. These properties are often linked to the ability of fluorinated aromatic compounds to interact with specific biological targets, thereby modulating cellular processes.

In addition to its potential therapeutic applications, 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid has also been investigated for its role in chemical synthesis. The unique structural features of this compound make it a versatile intermediate in organic synthesis, allowing chemists to construct more complex molecules with tailored properties. For example, the presence of both fluoro and methyl substituents provides opportunities for selective functionalization, enabling the creation of derivatives with enhanced solubility or bioavailability.

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, are often employed to achieve the desired molecular structure. These methods leverage the reactivity of specific functional groups present in the compound, allowing for precise control over its chemical transformation.

The pharmacological profile of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is an area of active investigation. Preclinical studies have begun to uncover its potential effects on various biological pathways, suggesting that it may have applications beyond traditional drug development. For example, researchers have examined its interaction with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The ability of this compound to modulate these pathways could lead to novel therapeutic strategies that address unmet medical needs.

The chemical stability and shelf-life of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid are also critical considerations in its practical application. As a fluorinated compound, it may exhibit enhanced stability under certain conditions due to the electron-withdrawing nature of fluorine atoms. However, factors such as temperature, humidity, and storage conditions must be carefully controlled to maintain its integrity over time. This is particularly important for pharmaceutical applications where product consistency is paramount.

The regulatory landscape surrounding the use of 2-(2,3-Difluoro-4-methylphenyl)-2-methylpropanoic acid is another important aspect to consider. While it does not fall under categories such as hazardous materials or controlled substances, compliance with industry standards and guidelines is essential for ensuring safe handling and disposal. Regulatory agencies require thorough documentation of synthesis processes, toxicity profiles, and environmental impact assessments before such compounds can be widely used in research or commercial settings.

In conclusion,the multifaceted properties of 1-(5-chloropentan-1-yloxy)-5-fluorobenzene make it a compelling subject of study in both academic and industrial research settings。 Its unique structural features offer opportunities for innovation across multiple domains,from drug discovery to advanced material science。 As our understanding of its chemical behavior continues to evolve,so too will its potential applications,shaping the future landscape of pharmaceuticals and specialty chemicals。

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